Cas no 1807087-74-6 (Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate)

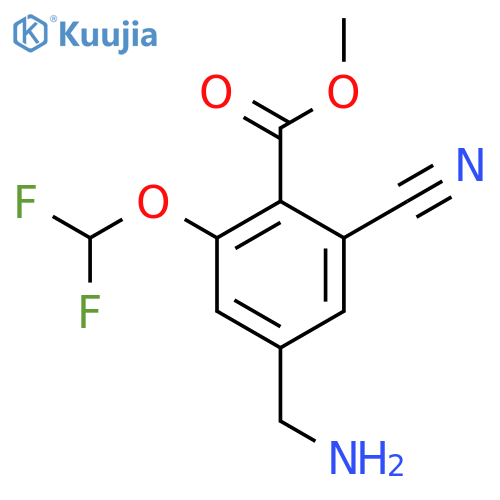

1807087-74-6 structure

商品名:Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate

CAS番号:1807087-74-6

MF:C11H10F2N2O3

メガワット:256.205509662628

CID:4954995

Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate

-

- インチ: 1S/C11H10F2N2O3/c1-17-10(16)9-7(5-15)2-6(4-14)3-8(9)18-11(12)13/h2-3,11H,4,14H2,1H3

- InChIKey: OBKKNPTZTVODTC-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C=C(CN)C=C(C#N)C=1C(=O)OC)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 342

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 85.3

Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015008770-1g |

Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate |

1807087-74-6 | 97% | 1g |

1,519.80 USD | 2021-06-21 | |

| Alichem | A015008770-250mg |

Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate |

1807087-74-6 | 97% | 250mg |

470.40 USD | 2021-06-21 | |

| Alichem | A015008770-500mg |

Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate |

1807087-74-6 | 97% | 500mg |

798.70 USD | 2021-06-21 |

Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

1807087-74-6 (Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate) 関連製品

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量